molecular formula C13H17Cl2NO2S B4760321 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine

1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine

Cat. No. B4760321
M. Wt: 322.2 g/mol
InChI Key: HXJFHISBHROKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine (DCBMP) is a chemical compound that belongs to the family of piperidine sulfonamides. It is a potent and selective inhibitor of a particular type of enzyme called soluble epoxide hydrolase (sEH). sEH plays a crucial role in the metabolism of fatty acids and has been linked to various diseases, such as hypertension, inflammation, and pain. DCBMP has been extensively studied for its potential therapeutic applications in these and other diseases.

Mechanism of Action

1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine works by inhibiting the activity of sEH, which is an enzyme that converts EETs into dihydroxyeicosatrienoic acids (DHETs). EETs have been shown to have various beneficial effects, such as vasodilation, anti-inflammation, and anti-nociception. DHETs, on the other hand, have been shown to have pro-inflammatory and pro-nociceptive effects. By inhibiting sEH, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine increases the levels of EETs and decreases the levels of DHETs, leading to beneficial effects in various diseases.
Biochemical and Physiological Effects:
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been shown to have various biochemical and physiological effects. For example, in hypertension, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been shown to lower blood pressure by increasing the levels of EETs, which have vasodilatory effects. In inflammation, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of sEH. In pain, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been shown to reduce pain hypersensitivity in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine is its potency and selectivity for sEH inhibition. It has been shown to have a high affinity for sEH and a low affinity for other enzymes, such as cyclooxygenase and lipoxygenase. This makes it a useful tool for studying the role of sEH in various diseases. One limitation of 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine is its solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, cancer, and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of sEH based on the structure of 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine. Additionally, further studies are needed to understand the long-term effects of sEH inhibition and to determine the optimal dosing and administration strategies for 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine.

Scientific Research Applications

1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various diseases. For example, in hypertension, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been shown to lower blood pressure by inhibiting the activity of sEH, which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects. In inflammation, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of sEH. In pain, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine has been shown to reduce pain hypersensitivity in animal models of neuropathic pain.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c1-10-4-6-16(7-5-10)19(17,18)9-11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFHISBHROKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorobenzyl)sulfonyl]-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine
Reactant of Route 5
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.